molecular formula C8H14O3 B1329372 7-Formylheptanoic acid CAS No. 929-48-6

7-Formylheptanoic acid

Cat. No. B1329372
Key on ui cas rn: 929-48-6
M. Wt: 158.19 g/mol
InChI Key: UEXYJHLCLUYOFA-UHFFFAOYSA-N
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Patent
US08765820B2

Procedure details

A solution of the above methyl 8-(4-trans (2-tert-butoxycarbonylaminocyclopropyl)phenylamino)-8-oxooctanoate (0.53 mmol, 220 mg) and LiOH (1.05 mmol, 44 mg) in tetrahydrofuran/water (5 mL/5 mL) was stirred overnight at room temperature. The reaction was quenched by addition of 2 N HCl until pH=4, then the precipitate was filtered, washed with water (3×30 mL) and dried to obtain the pure 8-4-trans(2-tert-butoxycarbonylaminocyclopropyl)phenylamino)-8-oxooctanoic acid as a white solid.
[Compound]
Name
methyl 8-(4-trans (2-tert-butoxycarbonylaminocyclopropyl)phenylamino)-8-oxooctanoate
Quantity
220 mg
Type
reactant
Reaction Step One
Name
Quantity
44 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Li+].[OH-:2].[O:3]1[CH2:7][CH2:6][CH2:5][CH2:4]1.[OH2:8]>>[O:3]=[CH:7][CH2:6][CH2:5][CH2:4][CH2:4][CH2:5][CH2:6][C:7]([OH:8])=[O:2] |f:0.1,2.3|

Inputs

Step One
Name
methyl 8-(4-trans (2-tert-butoxycarbonylaminocyclopropyl)phenylamino)-8-oxooctanoate
Quantity
220 mg
Type
reactant
Smiles
Name
Quantity
44 mg
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 2 N HCl until pH=4
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
WASH
Type
WASH
Details
washed with water (3×30 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O=CCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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